molecular formula C7H8N2O B14005516 2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one

2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one

Cat. No.: B14005516
M. Wt: 136.15 g/mol
InChI Key: VTKQDXSVXWYAAS-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of glyoxal, ammonia, and acetaldehyde, which is a Radziszewski reaction . This reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired imidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-methyl-5,6-dihydro-1H-cyclopenta[d]imidazol-4-one

InChI

InChI=1S/C7H8N2O/c1-4-8-5-2-3-6(10)7(5)9-4/h2-3H2,1H3,(H,8,9)

InChI Key

VTKQDXSVXWYAAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)CCC2=O

Origin of Product

United States

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